molecular formula C18H21FN2 B502666 N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine CAS No. 131587-27-4

N-(1-benzyl-4-piperidinyl)-N-(4-fluorophenyl)amine

Cat. No. B502666
M. Wt: 284.4g/mol
InChI Key: GCHCRHBAGFHFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544806B2

Procedure details

A solution of 4-fluoroaniline (32.7 g), N-benzylpiperidinone (106.0 g) and acetic acid (106.0 g) in 1,2-dichlorethane (1200 ml) is brought to a temperature below 15° C. To the stirred solution is added slowly a suspension of acetic acid (495.0 g) and sodium borohydride (31.2 g). After 2 h stirring at 15° C. and another 2 h at r.t., the solvent is removed in vacuo. Ethyl acetate (500 ml) and water (700 ml) are added under stirring and the resulting mixture is neutralised with sodium carbonate (ca. 250 g). The organic phase is separated, washed with a 2 M NaHCO3 solution (100 ml) and water (100 ml) and dried with sodium sulphate. 53.8 g product is obtained as orange crystals after removal of the solvent and recrystallisation from ether/petroleum ether. Mp. 90-92° C.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
495 g
Type
reactant
Reaction Step Four
Quantity
31.2 g
Type
reactant
Reaction Step Four
Quantity
1200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][C:17]1=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(=O)C.[BH4-].[Na+]>ClCCCl>[CH2:9]([N:16]1[CH2:21][CH2:20][CH:19]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
495 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
31.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
1200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After 2 h stirring at 15° C. and another 2 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to a temperature below 15° C
ADDITION
Type
ADDITION
Details
To the stirred solution is added slowly
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 ml) and water (700 ml) are added
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with a 2 M NaHCO3 solution (100 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 53.8 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.